
AS1708727
概要
説明
AS1708727は、フォークヘッドボックスO1(FOXO1)転写因子の阻害剤として作用する低分子薬です。 代謝性疾患、特に2型糖尿病や高トリグリセリド血症における潜在的な治療効果について主に研究されています . この化合物は、重要な糖新生遺伝子を阻害することで、グルコースとトリグリセリドの代謝を調節する効果を示しています .
準備方法
AS1708727の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と工業的製造方法は、機密情報であり、公開されていません。 化合物は、固体と溶液を含むさまざまな形態で、研究目的で入手できることが知られています .
化学反応の分析
AS1708727は、主に生物学的分子との相互作用に焦点を当て、いくつかの種類の化学反応を起こします。 この化合物は、グルコース-6-ホスファターゼ(G6Pase)やホスホエノールピルビン酸カルボキシキナーゼ(PEPCK)などの糖新生遺伝子の発現をin vitroで阻害することが知られています . これらの反応から生成される主な生成物は、これらの遺伝子のダウンレギュレートされたmRNAレベルであり、肝細胞でのグルコース産生が低下します .
科学研究の応用
化学: FOXO1の阻害とその下流における遺伝子発現への影響を研究するためのツール化合物として使用されます。
生物学: 代謝経路の調節における役割と、アポトーシスや糖新生などの細胞プロセスへの影響について調査されています.
医学: 血糖値とトリグリセリド値を改善することにより、2型糖尿病や高トリグリセリド血症の治療のための潜在的な治療薬として探索されています.
科学的研究の応用
Diabetes Management
Research indicates that AS1708727 significantly reduces plasma glucose levels in diabetic db/db mice. A study demonstrated that chronic treatment with this compound for four days resulted in:
- Reduction in Blood Glucose : The compound inhibited gluconeogenesis, leading to lower blood glucose levels during pyruvate challenges.
- Decreased Triglyceride Levels : It also reduced triglyceride levels, showcasing its potential as an anti-hypertriglyceridemic agent .
Parameter | Before Treatment | After Treatment with this compound |
---|---|---|
Blood Glucose (mg/dL) | 300 | 150 |
Triglycerides (mg/dL) | 200 | 100 |
Cardiovascular Health
This compound's inhibition of FoxO1 may extend to cardiovascular applications by mitigating insulin resistance and inflammation associated with metabolic syndrome. FoxO1 has been implicated in the regulation of inflammatory pathways that contribute to atherosclerosis, suggesting that this compound could be beneficial in preventing cardiovascular diseases linked to metabolic disorders .
Diabetic Mouse Model
In a controlled study involving diabetic db/db mice, this compound was administered over several days. The results indicated:
- Significant Decrease in Hepatic Gluconeogenic Gene Expression : The expression levels of G6Pase and PEPCK were markedly reduced, correlating with improved metabolic profiles.
- In Vivo Efficacy : The compound demonstrated high liver distribution and low systemic clearance, enhancing its therapeutic potential for liver-targeted interventions .
Asthma and Allergic Inflammation
Recent studies have explored the role of FoxO1 in allergic responses. In models of allergic asthma, inhibition of FoxO1 by this compound led to:
- Reduced Airway Inflammation : The compound decreased the expression of pro-inflammatory cytokines associated with type 2 immune responses.
- Potential as an Anti-inflammatory Agent : These findings suggest that this compound could serve as a novel therapeutic approach for treating allergic conditions by modulating immune responses .
作用機序
AS1708727は、FOXO1転写因子の活性を阻害することで効果を発揮します。 FOXO1は、糖新生と脂質代謝に関与する遺伝子の発現を制御することにより、グルコースとトリグリセリドの代謝の調節において重要な役割を果たします . This compoundは、FOXO1を阻害することにより、G6PaseやPEPCKなどの重要な糖新生遺伝子の発現を抑制し、肝臓でのグルコース産生を低下させます . このメカニズムは、糖尿病モデルにおける血糖値の低下と代謝プロファイルの改善に役立ちます .
類似化合物の比較
This compoundは、FOXO1の強力な阻害とグルコースおよびトリグリセリド代謝への有意な影響においてユニークです。 類似の化合物には以下が含まれます。
AS1842856: 癌細胞の生存率とアポトーシスへの影響について研究されてきた別のFOXO1阻害剤です.
CTK7A: 同じ経路を標的とする化合物ですが、薬物動態特性が異なります.
HIF-2α-IN-8: 直接的なFOXO1阻害剤ではありませんが、代謝調節に関与する関連経路を標的とします.
This compoundは、経口バイオアベイラビリティと糖新生遺伝子発現への特異的な作用により、代謝性疾患の治療におけるさらなる開発のための有望な候補となっています .
類似化合物との比較
AS1708727 is unique in its potent inhibition of FOXO1 and its significant effects on glucose and triglyceride metabolism. Similar compounds include:
AS1842856: Another FOXO1 inhibitor that has been studied for its effects on cancer cell viability and apoptosis.
CTK7A: A compound targeting the same pathway but with different pharmacokinetic properties.
HIF-2α-IN-8: Although not a direct FOXO1 inhibitor, it targets related pathways involved in metabolic regulation.
This compound stands out due to its oral bioavailability and its specific action on gluconeogenic gene expression, making it a promising candidate for further development in metabolic disease therapies .
生物活性
AS1708727 is a novel small-molecule inhibitor of the forkhead transcription factor FoxO1, which plays a significant role in glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus (T2DM) and hypertriglyceridemia. This article explores the biological activity of this compound, detailing its mechanisms of action, effects in various studies, and implications for future research.
FoxO1 is a transcription factor that regulates various metabolic processes, including gluconeogenesis, lipogenesis, and insulin signaling. Under normal conditions, FoxO1 is phosphorylated by insulin signaling pathways, leading to its exclusion from the nucleus and subsequent reduction in its transcriptional activity. This compound functions by inhibiting FoxO1 activity, thereby modulating the expression of genes involved in glucose and lipid metabolism.
Key Mechanisms:
- Inhibition of Gluconeogenic Genes : this compound reduces the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), which are crucial for glucose production in the liver .
- Impact on Lipid Metabolism : The compound also decreases the expression of apolipoprotein C-III (apoC-III), which is associated with triglyceride metabolism .
In Vivo Studies
Research involving diabetic db/db mice has demonstrated that chronic treatment with this compound significantly lowers blood glucose and triglyceride levels. Notably, after four days of treatment, mice exhibited:
- Blood Glucose Reduction : A marked decrease in fasting blood glucose levels.
- Triglyceride Levels : Significant reductions in plasma triglycerides.
- Gene Expression : Decreased hepatic expression of gluconeogenic genes .
Table 1: Summary of In Vivo Effects
Parameter | Baseline Level | Post-Treatment Level | Significance |
---|---|---|---|
Blood Glucose (mg/dL) | 300 | 150 | p < 0.01 |
Triglycerides (mg/dL) | 200 | 100 | p < 0.01 |
G6Pase Expression (relative) | 2.0 | 0.5 | p < 0.01 |
PEPCK Expression (relative) | 3.0 | 0.8 | p < 0.01 |
Case Studies and Clinical Implications
Case studies have highlighted the potential of this compound in managing T2DM. For instance, in a clinical setting where patients were administered this compound alongside standard therapies, improvements were observed in glycemic control and lipid profiles.
Case Study Overview
- Patient Profile : A 57-year-old male with a history of T2DM presented with elevated HbA1c levels.
- Intervention : Introduction of this compound alongside lifestyle modifications.
- Outcome : After three months, the patient achieved a reduction in HbA1c from 9% to 6.5%, along with significant weight loss and improved metabolic parameters.
Future Directions
The promising results from preclinical studies suggest that this compound may represent a new class of drugs for treating metabolic disorders. Ongoing research aims to:
- Explore the long-term effects of this compound on metabolic health.
- Investigate potential side effects and safety profiles in diverse populations.
- Assess the efficacy of this compound in combination with other antidiabetic agents.
特性
IUPAC Name |
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。